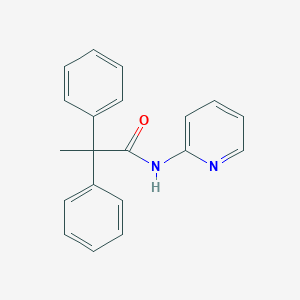

2,2-Diphenyl-N-(2-pyridinyl)propanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H18N2O |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

2,2-diphenyl-N-pyridin-2-ylpropanamide |

InChI |

InChI=1S/C20H18N2O/c1-20(16-10-4-2-5-11-16,17-12-6-3-7-13-17)19(23)22-18-14-8-9-15-21-18/h2-15H,1H3,(H,21,22,23) |

InChI Key |

PJTAYJOPEXSXNY-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=N3 |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,2 Diphenyl N 2 Pyridinyl Propanamide

Established Synthetic Pathways for the 2,2-Diphenyl-N-(2-pyridinyl)propanamide Core

The fundamental structure of this compound is assembled through the formation of a robust amide bond linking a diphenyl-substituted propanoyl group with a pyridinyl amine. The synthesis of this core structure relies on well-established organic chemistry principles, primarily focusing on amide bond formation and the preparation of its essential precursors.

Amide Bond Formation Strategies and Optimization

The crucial step in synthesizing the target molecule is the creation of the amide linkage between 2,2-diphenylpropanoic acid and 2-aminopyridine (B139424). This transformation can be achieved through several reliable methods, with the choice of method often depending on the desired yield, purity, and reaction conditions.

DCC-Mediated Coupling: A prevalent method for forming amide bonds involves the use of carbodiimide (B86325) coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC). peptide.comkhanacademy.org In this process, DCC activates the carboxylic acid group of 2,2-diphenylpropanoic acid, making it susceptible to nucleophilic attack by the amino group of 2-aminopyridine. khanacademy.org The reaction typically proceeds in an appropriate organic solvent. While effective, a significant drawback of using DCC is the formation of a dicyclohexylurea byproduct, which is often insoluble and can complicate the purification process. peptide.com To mitigate this, alternative water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used, especially in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. peptide.comnih.gov

Propanoyl Chloride and Amine Reactions: An alternative and direct approach involves the conversion of 2,2-diphenylpropanoic acid into its more reactive acid chloride derivative, 2,2-diphenylpropanoyl chloride. This is commonly achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,2-diphenylpropanoyl chloride is then reacted with 2-aminopyridine. erciyes.edu.tr This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct generated during the reaction. google.com This method is often robust and leads to high yields of the desired amide.

| Method | Reagents | Key Features | Potential Issues |

|---|---|---|---|

| DCC-Mediated Coupling | 2,2-diphenylpropanoic acid, 2-aminopyridine, DCC | Mild reaction conditions. | Formation of insoluble dicyclohexylurea byproduct complicates purification. peptide.com |

| EDC/HOBt Coupling | 2,2-diphenylpropanoic acid, 2-aminopyridine, EDC, HOBt | Water-soluble urea (B33335) byproduct allows for easier workup; HOBt minimizes side reactions. peptide.comnih.gov | EDC can be moisture sensitive. |

| Acid Chloride Reaction | 2,2-diphenylpropanoyl chloride, 2-aminopyridine, Base (e.g., Triethylamine) | High reactivity of acid chloride often leads to high yields. erciyes.edu.tr | Requires an extra step to synthesize the acid chloride; the reaction can be vigorous. |

Precursor Synthesis and Reactant Generation for Diphenyl and Pyridinyl Moieties

Synthesis of 2,2-Diphenylpropanoic Acid: This precursor can be synthesized through various routes. One common laboratory method involves the alkylation of a diphenylmethane (B89790) derivative. Another approach starts from benzene (B151609), which can be used to produce 2-phenylpropionic acid, a related structure. prepchem.com A more direct synthesis involves the reaction of benzyl (B1604629) cyanide and dimethyl carbonate, followed by methylation and subsequent hydrolysis and acidification to yield the final product. google.com

Synthesis of 2-Aminopyridine: 2-Aminopyridine is a commercially available compound but can also be synthesized through several methods. The classical Chichibabin reaction, which involves the reaction of pyridine with sodium amide, is a well-known method for its production. wikipedia.org More modern approaches include palladium- or copper-catalyzed amination reactions of 2-halopyridines. acs.org Another strategy involves the activation of pyridine-N-oxides, which enhances the electrophilicity at the C2 position, allowing for nucleophilic attack by an amine. acs.orgnih.gov Multicomponent reactions using enaminones as precursors also provide a versatile route to substituted 2-aminopyridines. nih.govresearchgate.net

Derivatization and Analog Design Approaches

To explore structure-activity relationships or to modify the physicochemical properties of this compound, various derivatization strategies can be employed. These focus on modifying the phenyl rings, the pyridinyl ring, or incorporating larger biomolecules.

Structural Modifications of the Phenyl Rings

The two phenyl rings on the propanamide backbone offer significant opportunities for structural modification. Introducing substituents onto these rings can dramatically alter the molecule's properties. This is typically achieved by using substituted benzene derivatives as starting materials in the synthesis of the 2,2-diphenylpropanoic acid precursor. For instance, using substituted cyclohexylbenzene (B7769038) or tert-butylbenzene (B1681246) can lead to the corresponding substituted 2,2-diphenylpropanoic acids. prepchem.com This allows for the introduction of a wide array of functional groups, including alkyl, alkoxy, and halogen groups, at various positions on the phenyl rings.

Functionalization of the Pyridinyl Ring System

The pyridine ring is another key site for modification. Direct functionalization of the pyridine ring in the final compound or its 2-aminopyridine precursor can be challenging due to the electron-deficient nature of the ring. rsc.org However, several strategies exist. C-H functionalization methods, often employing transition metal catalysts, can introduce new carbon-carbon or carbon-heteroatom bonds at specific positions. rsc.orgacs.org Another approach involves the initial conversion of the pyridine to a more reactive intermediate, such as a heterocyclic phosphonium (B103445) salt, which can then undergo substitution reactions. acs.org Metalation of the pyridine ring using strong bases can also generate organometallic intermediates that can be trapped with various electrophiles. nih.gov

Incorporation of Amino Acid and Peptide Moieties into Propanamide Derivatives

To create hybrid molecules with potential biological applications, amino acids and peptides can be incorporated into the this compound structure. This is typically achieved by first introducing a suitable functional group onto one of the rings, which can then serve as an attachment point. For example, a carboxylic acid or amino group could be installed on the phenyl or pyridinyl ring. Standard peptide coupling chemistry can then be used to form an amide bond with an amino acid or a peptide. bachem.commasterorganicchemistry.com Reagents like HATU, HBTU, or BOP are commonly used for such couplings, often in the presence of a non-nucleophilic base like DIPEA. peptide.combachem.com This approach allows for the site-specific conjugation of peptides, potentially enhancing the molecule's properties. nih.gov The incorporation of non-canonical amino acids can further expand the chemical diversity of these derivatives. nih.govnih.gov

| Modification Site | Strategy | Example Reagents/Methods | Potential Outcome |

|---|---|---|---|

| Phenyl Rings | Use of substituted precursors | Starting with substituted benzenes (e.g., toluene, anisole) in the synthesis of the diphenylpropanoic acid moiety. prepchem.com | Introduction of various functional groups (alkyl, alkoxy, etc.) on the phenyl rings. |

| Pyridinyl Ring | Direct C-H functionalization | Transition metal catalysis (e.g., Rh, Pd). rsc.orgacs.org | Formation of new C-C or C-heteroatom bonds on the pyridine ring. |

| Pyridinyl Ring | Activation via phosphonium salt | Tf₂O, PPh₃, NEt₃. acs.org | Creates a versatile intermediate for subsequent nucleophilic substitution. |

| Propanamide Derivatives | Peptide coupling | HATU, HBTU, DIPEA. bachem.com | Conjugation of amino acids or peptides to the core structure. nih.gov |

Information regarding this compound is not available in public search results.

Extensive research has been conducted to gather information on the chemical compound this compound, focusing on its synthetic methodologies, chemical transformations, and the mechanistic investigations of these reactions, as per the specified article outline.

Despite a thorough search of available scientific databases and literature, no specific data or research articles were found for the compound This compound . The search results did yield information on related structures, such as N-(pyridin-2-yl)-benzamides and other propanamide derivatives. For instance, studies on the synthesis of N-(pyridin-2-yl)-benzamides from 2-aminopyridine and trans-β-nitrostyrene have been reported. mdpi.com Additionally, research into the synthesis and biological activities of other propanamide derivatives is available. researchgate.net

Mechanistic studies on related chemical processes, such as the hydrolysis of amide bonds in different molecular contexts, have also been documented. nih.gov These studies provide general insights into the potential reactivity of the amide functional group present in the target compound.

However, without direct experimental data or theoretical studies on this compound, it is not possible to provide a scientifically accurate and detailed account of its specific synthetic routes, chemical behavior, or the mechanisms of its reactions as requested in the outline. Any attempt to extrapolate from related but distinct molecules would be speculative and would not meet the required standard of scientific accuracy for the requested article.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated at this time due to the absence of specific information in the public domain.

Advanced Spectroscopic Characterization and Elucidation of 2,2 Diphenyl N 2 Pyridinyl Propanamide

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of a compound. The vibrational modes observed are characteristic of the bonds present and their respective chemical environments.

Experimental Spectral Acquisition and Band Assignments

The experimental FT-IR and FT-Raman spectra for a compound like 2,2-Diphenyl-N-(2-pyridinyl)propanamide would be recorded at room temperature. The FT-IR spectrum is typically obtained using a KBr pellet technique, covering a range of 4000–400 cm⁻¹. The FT-Raman spectrum is generally recorded using a laser excitation source, for instance, a 1064 nm Nd:YAG laser.

The assignment of the observed vibrational bands is based on the characteristic frequencies of different functional groups. For the analogous compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, key vibrational modes have been assigned as follows nih.gov:

N-H Vibrations: The N-H stretching vibration is one of the most characteristic bands in the IR spectrum of amides. For the analogue, this band is observed at 3221 cm⁻¹ in the FT-IR spectrum. nih.gov The in-plane bending of the N-H group is also an important diagnostic peak.

C=O Vibrations: The carbonyl (C=O) stretching vibration of the amide group is typically strong and appears in the region of 1700–1630 cm⁻¹. In the case of the pyrazine analogue, this band is found at 1662 cm⁻¹ in the FT-IR spectrum. nih.gov

Aromatic and Aliphatic C-H Vibrations: The C-H stretching vibrations of the phenyl and pyridinyl rings are expected in the 3100–3000 cm⁻¹ region. The aliphatic C-H stretching from the propanamide backbone would appear in the 3000–2850 cm⁻¹ range. For the analogue, aromatic and aliphatic C-H stretching bands were observed at 3051 cm⁻¹ and 2864 cm⁻¹, respectively. nih.gov

Ring Vibrations: The C=C and C=N stretching vibrations within the pyridinyl and phenyl rings give rise to several bands in the 1600–1400 cm⁻¹ region. For the pyrazine analogue, a C=N stretching band was assigned at 1554 cm⁻¹ and a C=C stretching band at 1409 cm⁻¹. nih.gov

A selection of experimentally observed and assigned vibrational frequencies for the analogue compound is presented in the table below.

| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |

| 3221 | - | N-H Stretching |

| 3051 | 3055 | Aromatic C-H Stretching |

| 2864 | - | Aliphatic C-H Stretching |

| 1662 | 1665 | C=O Stretching |

| 1554 | 1560 | C=N Stretching |

| 1409 | 1412 | C=C Stretching |

| Data derived from a study on the analogous compound 2-phenyl-N-(pyrazin-2-yl)acetamide. nih.gov |

Theoretical Vibrational Mode Assignment via Potential Energy Distribution (PED) Analysis

To gain a more precise understanding of the vibrational modes, theoretical calculations are employed. Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-31G(d,p), is commonly used to compute the harmonic vibrational frequencies. The assignment of these calculated frequencies to specific vibrational modes is then performed using Potential Energy Distribution (PED) analysis. PED provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a given normal mode of vibration.

For a complex molecule like this compound, many vibrational modes are not pure but are coupled motions of several functional groups. PED analysis is therefore essential for an unambiguous assignment of the vibrational spectrum. For instance, in the analogue 2-phenyl-N-(pyrazin-2-yl)acetamide, PED analysis confirms the assignments of the N-H and C=O stretching modes and helps to detangle the complex vibrations of the aromatic rings. nih.gov

Correlation of Experimental and Calculated Vibrational Frequencies

A direct comparison of the experimentally measured and theoretically calculated vibrational frequencies often reveals a systematic deviation, primarily due to the neglect of anharmonicity in the theoretical model and the fact that calculations are typically performed for a single molecule in the gas phase, whereas experiments are conducted on a solid or liquid sample. To account for these discrepancies, the calculated frequencies are often scaled using an empirical scaling factor.

A linear correlation plot between the experimental and scaled theoretical frequencies is a good measure of the quality of the theoretical model and the accuracy of the vibrational assignments. For the analogue compound, a good correlation was observed, indicating that the chosen level of theory provides a reliable description of the vibrational properties of the molecule. nih.gov This good agreement between theory and experiment provides confidence in the detailed assignments of the vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Experimental Chemical Shift and Coupling Constant Determination

The ¹H and ¹³C NMR spectra of this compound would be recorded in a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectrum: The ¹H NMR spectrum would show distinct signals for the protons in different chemical environments. The aromatic protons of the two phenyl rings and the pyridinyl ring would appear in the downfield region (typically δ 7.0–9.0 ppm). The protons of the propanamide backbone would be observed in the upfield region. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to the solvent and concentration. For the analogue 2-phenyl-N-(pyrazin-2-yl)acetamide, the amide proton signal appears at δ 3.77 ppm, while the pyrazine and phenyl protons are observed in the δ 7.2-9.3 ppm range. nih.govresearchgate.net

¹³C NMR Spectrum: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the amide group would have a characteristic chemical shift in the range of δ 160–180 ppm. The aromatic carbons of the phenyl and pyridinyl rings would resonate in the δ 110–160 ppm region. The aliphatic carbons of the propanamide group would be found at higher field strengths.

The following table summarizes the expected chemical shifts for the core structural motifs, based on data for analogous compounds.

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Phenyl Protons | 7.0 - 7.5 | 125 - 130 |

| Pyridinyl Protons | 7.0 - 8.5 | 110 - 150 |

| Amide Proton (N-H) | 8.0 - 9.5 (variable) | - |

| Aliphatic Protons (CH) | 2.0 - 4.0 | 40 - 60 |

| Carbonyl Carbon (C=O) | - | 170 - 175 |

| Expected ranges are based on general values for similar functional groups and data from analogous compounds. nih.gov |

Gauge-Independent Atomic Orbital (GIAO) Method for Theoretical Chemical Shift Prediction

Theoretical calculations of NMR chemical shifts can be performed to support the experimental assignments and to gain further insight into the electronic structure of the molecule. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within the framework of DFT, is a widely used and reliable approach for predicting NMR chemical shifts. nih.gov

The calculations are usually performed on the optimized geometry of the molecule. The calculated isotropic magnetic shielding constants are then converted to chemical shifts by referencing them to the calculated shielding constant of a standard compound, such as TMS, computed at the same level of theory.

A comparison between the experimental and GIAO-calculated chemical shifts for the analogue compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, has shown a good linear correlation, which validates the accuracy of the theoretical model and aids in the definitive assignment of the ¹H and ¹³C NMR signals. nih.gov This combined experimental and theoretical approach provides a robust and comprehensive characterization of the molecular structure in solution.

Predicting NMR Properties by Computational Tools to Assist Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for organic compound structure determination. nih.gov However, in cases of complex molecules or ambiguous spectra, computational methods serve as a powerful ancillary tool for accurate structural assignment. Predicting NMR chemical shifts through quantum mechanical calculations can help confirm proposed structures, assign specific resonances, and understand conformational dynamics.

The process of predicting the NMR spectrum for a molecule like this compound typically involves a multi-step computational workflow. github.io Initially, a conformational search is performed using methods like molecular mechanics to identify the low-energy conformers of the molecule. nih.gov Each of these stable conformers is then subjected to geometry optimization using a more robust method, commonly Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d). github.io

Following optimization, the NMR shielding constants are calculated for each conformer. This step is crucial and is often performed at a higher level of theory, for instance, using the WP04 functional with the 6-311++G(2d,p) basis set, to achieve greater accuracy. github.io To mimic experimental conditions, these calculations incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to account for the effects of a solvent like chloroform (CDCl₃). github.io The final predicted spectrum is obtained by averaging the chemical shifts of the individual conformers, weighted according to their Boltzmann population distribution. This approach can yield predicted ¹H NMR shifts with a mean absolute error (MAE) as low as 0.08 ppm when compared to experimental data. github.io

Beyond DFT, machine learning (ML) has emerged as a rapid and accurate method for NMR prediction. nih.gov Programs like PROSPRE (PROton Shift PREdictor) use deep learning algorithms trained on large datasets of experimental spectra to predict ¹H chemical shifts with high accuracy (MAE < 0.10 ppm) from a chemical structure alone. nih.gov

The table below illustrates a hypothetical comparison between experimentally observed ¹H NMR chemical shifts for this compound and values predicted using a DFT-based computational protocol.

Table 1: Comparison of Hypothetical Experimental and Computationally Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Deviation (Δδ, ppm) |

|---|---|---|---|

| Amide N-H | 8.35 | 8.42 | -0.07 |

| Pyridinyl-H6 | 8.12 | 8.19 | -0.07 |

| Pyridinyl-H3 | 7.98 | 8.05 | -0.07 |

| Phenyl-H (ortho) | 7.45 | 7.52 | -0.07 |

| Phenyl-H (meta) | 7.33 | 7.40 | -0.07 |

| Phenyl-H (para) | 7.25 | 7.31 | -0.06 |

| Pyridinyl-H5 | 7.10 | 7.18 | -0.08 |

| Pyridinyl-H4 | 6.88 | 6.95 | -0.07 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. The spectrum provides valuable information about the chromophores present in the structure. For this compound, the key chromophoric systems are the two phenyl rings, the pyridinyl ring, and the propanamide carbonyl group.

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions. researchgate.net

π → π transitions:* These are typically high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The aromatic phenyl and pyridinyl rings are the primary contributors to these transitions. For similar aromatic amides, strong absorption peaks are often observed in the 240-280 nm range. researchgate.net

n → π transitions:* These are lower-intensity absorptions resulting from the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen and oxygen atoms of the amide group, to a π* antibonding orbital. These transitions are expected to appear as weaker bands or shoulders at longer wavelengths compared to the π → π* transitions.

Computational chemistry, specifically Time-Dependent Density Functional Theory (TD-DFT), can be used to model the electronic transitions and predict the UV-Vis spectrum. researchgate.net Such theoretical calculations help in assigning the observed experimental absorption bands to specific electronic transitions within the molecule, providing a deeper understanding of its electronic structure.

The table below presents hypothetical UV-Vis absorption data for this compound dissolved in ethanol.

Table 2: Hypothetical UV-Vis Absorption Data and Electronic Transition Assignments for this compound

| λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Solvent | Assigned Electronic Transition | Chromophore |

|---|---|---|---|---|

| 242 | 13,500 | Ethanol | π → π* | Phenyl Rings |

| 275 | 9,800 | Ethanol | π → π* | Pyridinyl Ring |

Computational Chemistry and Quantum Mechanical Investigations of 2,2 Diphenyl N 2 Pyridinyl Propanamide

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and geometry of molecules. DFT calculations were employed to determine the most stable three-dimensional arrangement of atoms in 2,2-Diphenyl-N-(2-pyridinyl)propanamide, known as the optimized molecular geometry. This foundational analysis is crucial, as the geometric parameters underpin all other calculated molecular properties. The calculations involve solving the Schrödinger equation within the DFT framework to find the lowest energy conformation of the molecule.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For the analysis of this compound, the B3LYP functional is a commonly selected method. B3LYP (Becke, three-parameter, Lee-Yang-Parr) is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, offering a balanced and reliable description of electronic correlation for a wide range of organic molecules. researchgate.netcsic.es This functional has been demonstrated to provide accurate chemical and structural properties. researchgate.net

The basis set chosen for these calculations was 6-311++G(d,p). This notation describes a triple-zeta basis set, which provides a high degree of flexibility for describing the spatial distribution of electrons. The inclusion of "++" indicates the addition of diffuse functions for both heavy atoms and hydrogen atoms, which are essential for accurately modeling systems with lone pairs or non-covalent interactions. The "(d,p)" part signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for the description of non-spherical electron density distributions, which is critical for accurate geometry and energy calculations. researchgate.netscience.gov This combination of B3LYP and 6-311++G(d,p) is well-established for yielding reliable results in structural and electronic property investigations. csic.esscience.gov

Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis is performed to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface (PES). A PES scan is a computational technique used to map the energy of the molecule as a function of specific dihedral angles. researchgate.net

For this compound, PES scans would be conducted by systematically rotating key single bonds, such as the bond connecting the propanamide group to the pyridine (B92270) ring and the bonds connecting the phenyl groups to the central carbon atom. By performing a relaxed PES scan at the B3LYP/6-311++G(d,p) level of theory, the energy is calculated at each incremental rotation, while allowing the rest of the molecule's geometry to relax to its minimum energy state. researchgate.net This process identifies various energy minima (stable conformers) and transition states (energy barriers between conformers). The conformer with the absolute lowest energy is selected for subsequent, more detailed computational analysis. researchgate.netresearchgate.net

Electronic Structure and Reactivity Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic and optical properties of a molecule, as well as its chemical reactivity. nih.gov The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability. nih.govresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net This energy gap is also directly related to the lowest energy electronic excitation possible within the molecule. schrodinger.com The distribution of the HOMO and LUMO across the molecular structure reveals the regions most likely to be involved in electron donation and acceptance, respectively, providing insights into potential reaction sites.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.58 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| ELUMO | -1.25 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 5.33 | Difference between LUMO and HOMO energies; relates to molecular stability and reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values.

Typically, regions of negative electrostatic potential, shown in shades of red and yellow, are electron-rich. These areas are susceptible to electrophilic attack and are associated with lone pairs of electrons, such as those on oxygen or nitrogen atoms. researchgate.net Regions of positive electrostatic potential, colored in shades of blue, are electron-poor and are susceptible to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen and the pyridine nitrogen, identifying them as primary sites for electrophilic interaction. The hydrogen atom of the amide group would likely exhibit a positive potential, indicating its susceptibility to nucleophilic attack.

To quantify the distribution of electronic charge among the atoms in this compound, population analysis methods are used.

Mulliken atomic charge analysis is one of the oldest and simplest methods for calculating partial atomic charges. It partitions the total electron population among the different atoms in the molecule. While computationally inexpensive, Mulliken charges are known to be highly dependent on the basis set used, and their reliability can be limited, especially with larger basis sets. stackexchange.com

Natural Bond Orbital (NBO) analysis offers a more robust and chemically intuitive picture of charge distribution. stackexchange.com NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements: core orbitals, lone pairs, and two-center bonds (bonding orbitals) and their unoccupied counterparts (antibonding orbitals). uni-rostock.denih.gov The NBO method provides natural atomic charges that are less sensitive to the basis set. stackexchange.com Furthermore, NBO analysis can quantify charge transfer interactions between filled (donor) and empty (acceptor) orbitals, revealing hyperconjugative effects that contribute to molecular stability. nih.gov For instance, it can detail the delocalization of electron density from a lone pair on the nitrogen atom into an adjacent antibonding orbital.

| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |

|---|---|---|

| O (Carbonyl) | -0.55 | -0.68 |

| N (Amide) | -0.62 | -0.75 |

| C (Carbonyl) | +0.78 | +0.85 |

| N (Pyridine) | -0.49 | -0.57 |

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)

Global and local reactivity descriptors derived from conceptual DFT are crucial for predicting how a molecule will interact with other chemical species. Global descriptors, including chemical potential (μ), hardness (η), and the electrophilicity index (ω), provide a general overview of a molecule's reactivity. The electrophilicity index, for instance, quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as Fukui functions, offer more detailed information by identifying the specific atomic sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. This is achieved by analyzing the change in electron density at each atomic site upon the addition or removal of an electron. For this compound, a Fukui function analysis would pinpoint the most reactive atoms, which is critical for understanding its reaction mechanisms.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Hypothetical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - |

| Energy Gap | ΔE | - |

| Ionization Potential | I | - |

| Electron Affinity | A | - |

| Chemical Potential | μ | - |

| Chemical Hardness | η | - |

| Electrophilicity Index | ω | - |

Note: The values in this table are hypothetical and would require specific DFT calculations to be determined.

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. Computational methods can predict the first hyperpolarizability (β) of a molecule, providing a measure of its NLO activity. Molecules with large hyperpolarizability values often possess a significant degree of charge transfer, typically found in systems with electron-donating and electron-accepting groups connected by a π-conjugated system.

A computational study of this compound would involve calculating its dipole moment (μ), polarizability (α), and first hyperpolarizability (β) to assess its potential as an NLO material.

Table 2: Hypothetical NLO Properties of this compound

| Property | Symbol | Hypothetical Value |

| Dipole Moment | μ | - D |

| Mean Polarizability | <α> | - esu |

| First Hyperpolarizability | βtot | - esu |

Note: The values in this table are hypothetical and would need to be determined through quantum chemical calculations.

Thermodynamic Parameter Estimation at Various Temperatures

Quantum mechanical calculations can also be used to estimate the thermodynamic properties of a molecule, such as enthalpy (H), entropy (S), and Gibbs free energy (G), at different temperatures. These parameters are fundamental to understanding the stability and spontaneity of chemical reactions involving the compound. By calculating the vibrational frequencies of the molecule, these thermodynamic functions can be derived from statistical mechanics.

Table 3: Hypothetical Thermodynamic Parameters for this compound at Different Temperatures

| Temperature (K) | Enthalpy (H) (kcal/mol) | Entropy (S) (cal/mol·K) | Gibbs Free Energy (G) (kcal/mol) |

| 298.15 | - | - | - |

| 400 | - | - | - |

| 500 | - | - | - |

Note: The values in this table are hypothetical and would be obtained from frequency calculations within a DFT framework.

While the specific data for this compound is not available, the theoretical framework for these computational investigations is well-established. Future research applying these methods to the target molecule would be invaluable for a comprehensive understanding of its chemical behavior and for guiding the design of new materials with tailored properties.

Structural Biology and Molecular Interaction Profiling of 2,2 Diphenyl N 2 Pyridinyl Propanamide

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. The process involves sampling different conformations of the ligand within the protein's binding site and scoring them based on energy functions to identify the most favorable binding pose.

Molecular docking simulations are crucial for identifying the specific binding pockets and active sites within target proteins where a ligand like 2,2-Diphenyl-N-(2-pyridinyl)propanamide or its derivatives might exert their effects. For cholinesterase enzymes, two primary sites are of major importance: the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS). nih.govresearchgate.net

The Catalytic Active Site (CAS) is located deep within a gorge of the acetylcholinesterase (AChE) enzyme and contains the catalytic triad (Ser203, His447, and Glu334) responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibitors that bind here directly prevent the substrate from accessing the catalytic machinery. proteopedia.org

The Peripheral Anionic Site (PAS) is situated at the entrance of the active site gorge. nih.govproteopedia.org Ligands binding to the PAS can allosterically modulate enzyme activity or block substrate entry into the gorge. embopress.orgresearchgate.net For some inhibitors, particularly dual-binding site inhibitors, different parts of the molecule can interact simultaneously with both the CAS and the PAS. nih.govresearchgate.net Docking studies on various propanamide and carboxamide derivatives have shown that aromatic moieties tend to bind in either the CAS or the PAS, with a linker chain stretching along the gorge to connect them. nih.govnih.gov

While detailed docking studies for this compound are not extensively published, a computational study on the closely related compound, 2,2-dimethyl-N-(2-pyridinyl)propanamide, indicated its potential as an inhibitor of Glutathione thiolesterase, suggesting that its binding pocket within this enzyme is a key area of interaction. researchgate.net

The stability of a ligand-receptor complex is governed by a variety of non-covalent interactions. nih.govnih.gov Molecular docking simulations provide detailed insights into these interactions, which include:

Hydrogen Bonds: These are strong, highly directional interactions between a hydrogen atom donor and an acceptor (usually electronegative atoms like oxygen or nitrogen). nih.gov Docking studies of cholinesterase inhibitors have shown hydrogen bonds forming between the ligand's functional groups (like carbonyl oxygens) and key amino acid residues in the active site, such as Tyr337 and His447. nih.gov

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and hydrophobic residues in the binding pocket. The diphenyl groups of propanamide derivatives are prime candidates for forming hydrophobic interactions with aromatic residues like Trp86, Tyr341, and Phe338 in the AChE active site. nih.gov

π-π Stacking: This involves attractive, non-covalent interactions between aromatic rings. The phenyl rings of the ligand can stack with the indole ring of tryptophan or the phenyl rings of tyrosine and phenylalanine residues within the binding gorge of AChE, contributing significantly to binding affinity. embopress.orgnih.gov

Analysis of these interaction profiles is fundamental to understanding the structural basis of a ligand's activity and for guiding the rational design of more potent and selective inhibitors. nih.gov

A primary output of molecular docking simulations is the quantitative estimation of the binding affinity between a ligand and its target protein. This is typically expressed as a binding energy score (e.g., in kcal/mol) or a predicted inhibition constant (Ki) or dissociation constant (Kd). nih.gov Lower binding energy values indicate a more stable ligand-protein complex and, consequently, higher binding affinity. mdpi.com

These scoring functions calculate the free energy of binding by considering contributions from the various non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, as well as penalties for steric clashes or unfavorable conformations. mdpi.com For example, docking studies on novel AChE inhibitors identified from the ZINC database revealed compounds with high binding affinities, with docking scores greater than -10 kcal/mol. mdpi.com

Table 1: Inhibitory Potency of Related Diphenyl Propanamide Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Pyridazine-3-carboxamide derivative 5d | AChE | 0.16 | nih.gov |

| Pyridazine-3-carboxamide derivative 5d | BChE | 9.80 | nih.gov |

| Biphenyl-4-carboxamide derivative 6d | AChE | 0.59 | nih.gov |

| Biphenyl-4-carboxamide derivative 6d | BChE | 1.48 | nih.gov |

| Phthalimide derivative 4g | AChE | 1.1 | nih.gov |

| Donepezil (Reference) | AChE | 0.41 | nih.gov |

Mechanistic Insights into Enzyme Inhibition and Modulation

Understanding the mechanism by which a compound inhibits or modulates an enzyme's function is key to its development as a therapeutic agent. This involves elucidating how the compound interferes with the catalytic cycle of the enzyme.

Glutathione S-transferases (GSTs) are a family of enzymes that play a central role in detoxification by catalyzing the conjugation of glutathione (GSH) to various electrophilic compounds. mdpi.com Some GSTs also exhibit glutathione thiolesterase activity, catalyzing the hydrolysis of S-acylglutathione thioesters. nih.govwikipedia.org

The inhibition of these enzymes can occur through several mechanisms. Irreversible inhibitors often form covalent bonds with critical residues, such as cysteine, at the enzyme's active site. nih.gov For instance, the glutathione reductase inhibitor 2-AAPA acts by forming a covalent bond with active site cysteine residues. nih.gov Other compounds, like diphenyl diselenide (DPDS), are thought to exert their antioxidant effects by oxidizing essential thiols on sulfhydryl proteins, which can lead to enzyme inhibition. nih.govtmrjournals.comresearchgate.net The inhibition of GSTs can disrupt cellular redox homeostasis and detoxification pathways. mdpi.comscbt.com

As mentioned, molecular docking studies have suggested that 2,2-dimethyl-N-(2-pyridinyl)propanamide, a compound structurally similar to the subject of this article, could act as an inhibitor of Glutathione thiolesterase. researchgate.net This suggests a potential interaction with the enzyme's active site, though the precise mechanism (e.g., competitive, non-competitive, or irreversible inhibition) requires further experimental validation.

A significant amount of research has focused on diphenyl propanamide and related carboxamide derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to cholinergic neurotransmission. acs.orgnih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov

Studies on various series of these derivatives have shown that they can act as potent inhibitors of both AChE and BChE. nih.gov The mechanism often involves a dual-site binding, where the molecule is large enough to span the distance between the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) within the enzyme's gorge. nih.govresearchgate.net

For example, docking studies revealed that one aromatic portion of an inhibitor can bind to the CAS, interacting with residues like Trp86, while another aromatic part binds to the PAS, interacting with Trp286, with the propanamide linker bridging the two sites. nih.govnih.gov This dual-binding mechanism can lead to very potent inhibition. Kinetic studies have further characterized these compounds, with some acting as selective inhibitors for AChE, while others dually inhibit both AChE and BChE. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Propanamide and Carboxamide Derivatives

| Compound Series | Derivative | AChE IC50 (µM) | BChE IC50 (µM) | Reference |

|---|---|---|---|---|

| Pyridazine-3-carboxamide | 5b | 2.69 | > 10 | nih.gov |

| Pyridazine-3-carboxamide | 5d | 0.16 | 9.80 | nih.gov |

| Pyridazine-3-carboxamide | 5f | 0.45 | > 10 | nih.gov |

| Pyridazine-3-carboxamide | 5h | 0.11 | > 10 | nih.gov |

| Biphenyl-4-carboxamide | 6d | 0.59 | 1.48 | nih.gov |

Alkaline Phosphatase Inhibition (for related propanamide derivatives)

Research into the biological activities of propanamide derivatives has revealed their potential as inhibitors of alkaline phosphatase (ALP). A study involving a series of bi-heterocyclic hybrids, which connect 1,3-thiazole and oxadiazole moieties with a propanamide unit, demonstrated significant inhibitory activity against alkaline phosphatase. All synthesized compounds in this series (8a-h) exhibited substantial inhibition, with IC50 values considerably lower than the standard inhibitor, monopotassium phosphate (KH2PO4), which has an IC50 value of 5.242 ± 0.473 mM researchgate.net. This suggests that the propanamide scaffold can be a key component in designing potent alkaline phosphatase inhibitors.

Alkaline phosphatases are a group of enzymes that play crucial roles in various physiological processes, including bone mineralization and phosphate transport nih.gov. The dysregulation of ALP activity is associated with several diseases, making ALP isoenzymes attractive targets for drug discovery nih.gov. The inhibition of ALP can be achieved through different mechanisms, including competitive and non-competitive inhibition nih.govscbt.com. For instance, studies on pyrazolo-oxothiazolidine derivatives showed that the most potent compound acted as a non-competitive inhibitor of ALP nih.gov. The propanamide derivatives, with their demonstrated inhibitory potential, represent a promising class of compounds for the development of new therapeutic agents targeting ALP-related disorders.

| Compound Type | Target Enzyme | Key Findings | Reference |

| Bi-heterocyclic propanamide derivatives | Alkaline Phosphatase | Demonstrated substantial inhibition with IC50 values lower than the standard. | researchgate.net |

| Pyrazolo-oxothiazolidine derivatives | Alkaline Phosphatase | Showed significant inhibitory activity, with the most potent being a non-competitive inhibitor. | nih.gov |

| Phosphate derivatives | Alkaline Phosphatase | Act as competitive inhibitors, competing with the substrate for the active site. | nih.gov |

Histone Deacetylase (HDAC) Enzyme Inhibition (for related oxadiazole-propanamide derivatives)

Oxadiazole-containing compounds have emerged as a significant class of histone deacetylase (HDAC) inhibitors, which are promising therapeutic agents, particularly in cancer therapy researchgate.net. HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones researchgate.net. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them a key target in oncology researchgate.net. While the specific compound this compound is not directly implicated in the available research, related structures containing oxadiazole and propanamide moieties are of interest.

Recent studies have focused on oxadiazole-based inhibitors targeting specific HDAC isoforms, such as HDAC6 nih.govnih.govgoogle.com. Interestingly, research has revealed that some oxadiazole-based inhibitors undergo hydrolysis of the oxadiazole ring upon binding to the HDAC6 active site nih.govnih.govxray.cz. This transformation converts the parent oxadiazole into an acylhydrazide, which then chelates the zinc ion in the enzyme's active site nih.govxray.cz. This finding provides a deeper understanding of the mechanism of action for this class of inhibitors. The inclusion of a propanamide linker in such structures could modulate their physicochemical properties and binding interactions within the HDAC active site.

| Compound Class | Target Enzyme | Mechanism of Action | Significance |

| Oxadiazole derivatives | Histone Deacetylases (HDACs) | Inhibition of HDACs leads to hyperacetylation of histones and regulation of gene expression. | Potential as anti-cancer agents. researchgate.net |

| Oxadiazole-based inhibitors | HDAC6 | Undergo hydrolysis to an acylhydrazide that chelates the active-site zinc ion. | Provides insight into the inhibitor-enzyme interaction. nih.govnih.govxray.cz |

Formyl Peptide Receptor 2 (FPR2) Agonism and Related Ureidopropanamides)

A series of novel ureidopropanamide derivatives have been designed and evaluated as agonists for the Formyl Peptide Receptor 2 (FPR2) acs.orgnih.govbohrium.com. FPR2 is a G-protein coupled receptor that plays a crucial role in the resolution of inflammation acs.orgresearchgate.net. Agonists of FPR2 are being investigated as potential therapeutic agents for conditions involving chronic neuroinflammation, such as neurodegenerative diseases acs.orgnih.govbohrium.com.

Starting from a previously identified FPR2 agonist, researchers have developed new ureidopropanamide derivatives with improved potency and metabolic stability acs.orgnih.gov. Computational studies have provided insights into the key molecular interactions required for FPR2 activation by these compounds acs.orgnih.gov. Selected compounds from this series have demonstrated anti-inflammatory properties in cellular models, inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated microglial cells nih.govbohrium.comresearchgate.net. One of the standout agonists, (S)-11l, has shown the ability to cross the blood-brain barrier and accumulate in the brain in vivo, highlighting its potential as a pharmacological tool for further studies nih.gov.

| Compound Series | Target Receptor | Therapeutic Goal | Key Research Findings |

| Ureidopropanamide derivatives | Formyl Peptide Receptor 2 (FPR2) | Resolution of inflammation, particularly neuroinflammation. acs.orgnih.govbohrium.com | Identified potent and metabolically stable agonists with anti-inflammatory effects in vitro. nih.govresearchgate.net |

| (S)-11l | FPR2 | Treatment of central nervous system disorders with a neuroinflammatory component. | Demonstrated ability to permeate the blood-brain barrier in vivo. nih.gov |

Analysis of Compound Influence on Protein Stability and Flexibility via Molecular Dynamics Simulations)

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of biomolecular systems, including the interaction between proteins and ligands nih.govnih.gov. These simulations can provide detailed insights into how a compound like this compound might influence the stability and flexibility of a target protein upon binding nih.govnih.govmdpi.com. By simulating the movements of atoms over time, MD can reveal conformational changes in the protein, predict binding affinities, and elucidate the pathways of ligand binding nih.govfrontiersin.orgresearchgate.net.

The stability of a protein-ligand complex is crucial for the compound's efficacy. MD simulations can be used to assess this stability by analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein backbone and ligand atoms over the course of the simulation researchgate.net. A stable complex will typically show convergence in these values, indicating that the system has reached equilibrium researchgate.net. Furthermore, MD simulations can be used to calculate the binding free energy, which provides a quantitative measure of the affinity between the compound and the protein mdpi.comresearchgate.net.

The flexibility of a protein is also a key determinant of its function. The binding of a ligand can alter the flexibility of different regions of the protein, which can in turn affect its activity. MD simulations allow for the analysis of protein flexibility by monitoring the fluctuations of individual residues or entire domains frontiersin.orgnih.gov. This information can be critical in understanding the allosteric effects of a compound, where binding at one site influences the activity at a distant site. While specific MD simulation data for this compound is not available, the principles and methodologies of MD simulations are broadly applicable to understanding its potential interactions with protein targets nih.govnih.govnih.gov.

Structure Activity Relationship Sar Studies and Rational Design of 2,2 Diphenyl N 2 Pyridinyl Propanamide Derivatives

Correlating Structural Modifications with Changes in Molecular Interaction Profiles

The systematic modification of the 2,2-diphenyl-N-(2-pyridinyl)propanamide scaffold has provided significant insights into the key molecular interactions that govern its biological effects. Studies on closely related analogs, such as 2-aryl-2-(pyridin-2-yl)acetamides, have demonstrated that the nature and position of substituents on the phenyl rings, the pyridine (B92270) ring, and the acetamide (B32628) linker are critical for activity. bris.ac.uk

For instance, in a series of 2-aryl-2-(pyridin-2-yl)acetamides developed as potential anticonvulsant agents, modifications to the aromatic portion of the molecule have been systematically explored. bris.ac.uk The core scaffold was divided into three key subunits for derivatization: the aryl group, the pyridinyl moiety, and the acetamide tail. The variation of substituents on the phenyl ring has shown that both electron-donating and electron-withdrawing groups, as well as their positions (ortho, meta, or para), can significantly alter the interaction profile of the molecule with its biological target.

Unsubstituted phenyl derivatives or those with ortho- and meta-substituents on the phenyl ring have been shown to exhibit the highest anticonvulsant activity. bris.ac.uk This suggests that the steric and electronic properties of this region are finely tuned for optimal binding. The introduction of bulky groups or certain electronic features can lead to a decrease in activity, likely due to steric hindrance or unfavorable electronic interactions within the binding pocket of the target protein.

The pyridinyl moiety itself is a key interaction point. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for the biological activity of many pyridine-containing drugs. mdpi.com The relative orientation of the pyridine nitrogen to the rest of the molecule is therefore a critical determinant of the molecular interaction profile.

The amide linker also plays a vital role, with the nitrogen and carbonyl groups providing hydrogen bond donor and acceptor capabilities, respectively. These interactions are often essential for anchoring the molecule within its binding site.

Table 1: Impact of Phenyl Ring Substitution on the Anticonvulsant Activity of 2-Aryl-2-(pyridin-2-yl)acetamide Analogs

| Substituent on Phenyl Ring | Position | Observed Activity Trend | Potential Interpretation |

|---|---|---|---|

| Unsubstituted | - | High | Optimal fit and electronic profile for the binding pocket. |

| Chloro | ortho | High | Favorable steric and electronic interactions. |

| Methyl | meta | High | Positive contribution to binding, possibly through hydrophobic interactions. |

| Fluoro | para | Reduced | Unfavorable electronic or steric effects at this position. |

| Methoxy | para | Reduced | Potential for steric clash or unfavorable electronic interactions. |

This table is a generalized representation based on SAR trends observed in related compound series. bris.ac.uk

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a biological response. For anticonvulsant agents, a widely accepted pharmacophore model includes a hydrophobic aryl ring, an electron donor atom, and a hydrogen bond acceptor/donor unit. researchgate.netnih.gov The this compound scaffold possesses all these key features. researchgate.net

The two phenyl groups provide the necessary hydrophobicity for binding to non-polar pockets within the target protein. nih.gov The pyridine ring, particularly its nitrogen atom, can act as an electron donor system. researchgate.net Furthermore, the amide moiety (-C=O) serves as a hydrogen bond acceptor, while the amide N-H can act as a hydrogen bond donor. researchgate.netresearchgate.net

In a study of 2,2-diphenylpropionates, a related class of compounds, a 3D pharmacophore model was developed which highlighted a hydrogen bond acceptor site on the carbonyl oxygen and an aromatic feature on one of the phenyl rings as crucial for activity. nih.gov This model was successfully used to identify novel analogs with significant biological activity. nih.gov

The key pharmacophoric features for the interaction of this compound derivatives with their biological targets can be summarized as follows:

Two Aromatic/Hydrophobic Regions: Provided by the two phenyl groups, essential for hydrophobic interactions.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the propanamide linker.

A Hydrogen Bond Donor: The N-H group of the propanamide linker.

An Electron-Rich Feature: The nitrogen atom of the pyridinyl ring.

The spatial arrangement of these features is critical for optimal binding and subsequent biological activity.

Table 2: Key Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Moiety | Type of Interaction |

|---|---|---|

| Hydrophobic Region 1 | Phenyl Ring 1 | Hydrophobic/Aromatic |

| Hydrophobic Region 2 | Phenyl Ring 2 | Hydrophobic/Aromatic |

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Hydrogen Bonding |

| Hydrogen Bond Donor | Amide N-H | Hydrogen Bonding |

| Electron Donor/Aromatic | Pyridinyl Ring | Electron Donation/Aromatic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are powerful tools in drug design, allowing for the prediction of the activity of novel compounds before their synthesis, thus saving time and resources. estranky.sk

For classes of compounds related to this compound, such as 2,2-diphenylpropionates, 3D-QSAR studies have been successfully applied to understand the structural requirements for their biological activity. nih.gov In one such study, quantum chemical and pharmacophore generation methods were used to correlate the stereoelectronic properties of 15 alpha-substituted 2,2-diphenylpropionates with their experimentally determined inhibition constants. nih.gov

The calculated properties, including total energies, bond distances, valence angles, and electronic properties like HOMO-LUMO energies, were found to correlate well with the biological activity. nih.gov This indicates that the electronic nature of the substituents plays a significant role in the interaction with the biological target. The resulting QSAR model provided a basis for understanding the molecular mechanism of action and was used to design novel, potent antagonists. nih.gov

The development of a robust QSAR model for this compound derivatives would involve:

Data Set Preparation: A series of analogs with a wide range of biological activities would be required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

A validated QSAR model can then be used to predict the activity of virtual compounds, guiding the design and synthesis of new derivatives with improved properties.

Scaffold Hopping and Bioisosteric Replacement Strategies in Design

Scaffold hopping and bioisosteric replacement are important strategies in medicinal chemistry for the design of new compounds with improved properties. nih.gov Scaffold hopping involves replacing the central core of a molecule with a different scaffold while maintaining the essential pharmacophoric features. nih.gov Bioisosteric replacement, on the other hand, involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a similar biological response. cambridgemedchemconsulting.com

The development of 2-aryl-2-(pyridin-2-yl)acetamides from the cardiotoxic sodium channel blocker Disopyramide is an excellent example of a scaffold hopping strategy. bris.ac.uk By redesigning the Disopyramide scaffold, a new class of anticonvulsants with a potentially improved safety profile was created. bris.ac.uk This approach can be applied to this compound to discover novel chemotypes with similar or improved biological activities.

Bioisosteric replacement is a powerful tool for fine-tuning the properties of a lead compound. For example, the phenyl rings in this compound could be replaced with other aromatic or heteroaromatic rings, such as thiophene (B33073) or pyridine, to explore new interaction possibilities and modify the physicochemical properties of the molecule. cambridgemedchemconsulting.com The pyridine-N-oxide moiety is another potential point for bioisosteric replacement, with groups like 2-difluoromethylpyridine being explored as suitable substitutes. rsc.org

Table 3: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |

|---|---|---|

| Phenyl Ring | Thiophene, Pyridine, Furan | To alter electronic properties, improve solubility, and explore new interactions. |

| Pyridinyl Ring | Pyrimidine, Pyrazine, Thiazole | To modify hydrogen bonding capacity and basicity. |

| Amide Linker | Reverse Amide, Ester, Sulfonamide | To change hydrogen bonding patterns and metabolic stability. |

| Diphenylmethyl | Fluorenyl, Dibenzosuberonyl | To constrain the conformation and explore larger hydrophobic pockets. |

These rational design strategies, guided by SAR, pharmacophore modeling, and QSAR, are instrumental in the development of novel derivatives of this compound with optimized therapeutic potential.

Information regarding the solid-state characterization and crystal engineering of this compound is not available in the public domain.

Extensive searches of scientific databases and literature have yielded no specific crystallographic data, such as X-ray diffraction (XRD) analysis, for the compound this compound. Consequently, detailed information regarding its unit cell parameters, space group, intermolecular interactions, Hirshfeld surface analysis, crystal packing arrangements, and energy framework computations could not be found.

The provided outline requires specific experimental and computational data that is generated through the process of single-crystal X-ray diffraction and subsequent analysis. Without a published crystal structure for this compound, it is not possible to provide the scientifically accurate and detailed article requested.

Emerging Research Directions and Future Perspectives for 2,2 Diphenyl N 2 Pyridinyl Propanamide

Development of Novel Analogs with Enhanced Target Specificity and Potency

The development of novel analogs based on a lead scaffold is a cornerstone of medicinal chemistry. For 2,2-Diphenyl-N-(2-pyridinyl)propanamide, the synthesis and evaluation of derivatives could unlock significant therapeutic potential. Research on related propanamide structures has demonstrated that modifications can profoundly influence biological activity, enhancing potency and selectivity for various targets.

For instance, studies on 2-(halogenated phenyl) propanamides have identified potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain signaling. nih.govmdpi.com Antagonists such as compound 92 from these studies, which features a halogenated phenyl ring, have shown promising analgesic activity in preclinical models. nih.gov This suggests that strategic halogenation of the phenyl rings in this compound could yield analogs with potent analgesic properties.

Furthermore, research into 7-propanamide benzoxaboroles has yielded compounds with significant anticancer activity against ovarian cancer cells. nih.gov This highlights the potential of incorporating novel chemical moieties onto the propanamide backbone to explore different therapeutic areas. The pyridinyl group also offers a site for modification, as seen in various pyridine (B92270) derivatives with a wide range of biological activities, including antimicrobial and anticancer effects. researchgate.netmdpi.commdpi.com

Future research should focus on systematic structural modifications of this compound. This could involve:

Substitution on the Phenyl Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) to modulate lipophilicity and electronic properties, potentially enhancing binding affinity and selectivity for specific biological targets.

Modification of the Pyridinyl Ring: Altering the substitution pattern on the pyridine ring can influence the molecule's pharmacokinetic profile and target interactions.

Alterations to the Propanamide Linker: Changes in the length or rigidity of the linker could optimize the spatial orientation of the phenyl and pyridinyl fragments, leading to improved target engagement.

A systematic exploration of these modifications, guided by computational modeling, could lead to the discovery of novel analogs with superior therapeutic profiles.

Table 1: Examples of Biologically Active Propanamide and Pyridine Derivatives

| Compound Class | Example Compound | Biological Activity | Reference |

|---|---|---|---|

| 2-(Halogenated Phenyl) Propanamides | Antagonist 92 | Potent TRPV1 Antagonist, Analgesic | nih.gov |

| 7-Propanamide Benzoxaboroles | Compound 103 | Potent Anticancer (Ovarian) | nih.gov |

| Pyridine-linked 1,2,4-Oxadiazole Benzamides | Compound 7h | Fungicidal (Botrytis cinereal) | mdpi.com |

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Characterization

A thorough understanding of the physicochemical and structural properties of this compound and its future analogs is crucial for rational drug design. The integration of advanced computational and experimental techniques will be instrumental in achieving this comprehensive characterization.

Computational Approaches:

Molecular Docking and Dynamics: These simulations can predict the binding modes of the compound with various biological targets, providing insights into the molecular basis of its activity. nih.govnih.gov For example, docking studies on PARP-1 inhibitors have successfully identified key interactions within the active site, guiding the design of more potent molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of analogs with their biological activities, enabling the prediction of the potency of novel compounds. nih.gov

ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities, helping to prioritize compounds with favorable drug-like profiles early in the discovery process. nih.gov

Experimental Methodologies:

X-ray Crystallography: Determining the single-crystal X-ray structure provides definitive information about the three-dimensional arrangement of atoms, bond lengths, and angles. nih.govresearchgate.net This is invaluable for understanding intermolecular interactions in the solid state and for validating computational models. nih.gov For instance, the crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide revealed key details about its conformation and hydrogen bonding patterns. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 1D and 2D NMR techniques are essential for confirming the chemical structure of synthesized compounds in solution. ipb.ptresearchgate.net Techniques like COSY, HSQC, and HMBC can elucidate the connectivity of atoms and provide insights into the compound's conformation in different solvent environments. ipb.pt

Mass Spectrometry (MS): High-resolution mass spectrometry is critical for confirming the molecular weight and elemental composition of new analogs.

Table 2: Advanced Methodologies for Characterization

| Methodology | Application | Example Reference |

|---|---|---|

| Molecular Docking | Prediction of ligand-protein binding modes | nih.gov |

| Molecular Dynamics (MD) Simulations | Assessment of binding stability and conformational changes | nih.gov |

| QSAR | Correlation of chemical structure with biological activity | nih.gov |

| X-ray Crystallography | Determination of 3D molecular structure | nih.govresearchgate.net |

Exploration of Polypharmacology and Multi-Target Directed Ligand Design

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. nih.govnih.gov Polypharmacology, the ability of a single compound to interact with multiple targets, is now recognized as a desirable attribute for treating such diseases. nih.gov The design of Multi-Target-Directed Ligands (MTDLs) is an emerging strategy to achieve this. nih.govnih.gov

The this compound scaffold is a promising candidate for MTDL design. The diphenyl and pyridinyl moieties are common pharmacophores found in ligands for a diverse range of targets. For example, various diphenyl-containing compounds exhibit activity at receptors involved in neurodegenerative diseases, while pyridine derivatives are known to interact with kinases and other enzymes. nih.govgoogle.com

Future research in this area could involve:

Target Deconvolution: For any identified biological activity of this compound or its analogs, comprehensive screening against a panel of related targets will be necessary to identify its full spectrum of interactions.

Rational MTDL Design: Based on the understanding of different pharmacophores, new analogs can be rationally designed to simultaneously engage multiple targets relevant to a specific disease. This could involve linking, merging, or fusing pharmacophoric elements from known ligands for different targets. nih.gov

Systems Biology Approaches: Integrating data from genomics, proteomics, and pharmacology can help to identify key nodes in disease pathways that could be effectively modulated by an MTDL.

The exploration of polypharmacology offers a path to develop more effective and potentially safer therapeutics by modulating multiple disease-related pathways simultaneously.

Mechanistic Studies of Chemical Reactions Involving this compound

A deep understanding of the chemical reactions involved in the synthesis of this compound is essential for optimizing reaction conditions, improving yields, and developing scalable synthetic routes. The formation of the amide bond between 2,2-diphenylpropanoic acid (or its activated derivative) and 2-aminopyridine (B139424) is the key step in its synthesis.

Several methods for amide bond formation are available, each with its own mechanism. Common methods include the use of coupling reagents, the reaction of amines with acyl chlorides, or catalyzed reactions. nih.govresearchgate.netmdpi.com For example, copper-catalyzed oxidative amidation has been reported for the synthesis of N-(pyridin-2-yl)benzamides from aldehydes and 2-aminopyridines. researchgate.net The Schotten-Baumann reaction, involving the reaction of an amine with an acyl halide in the presence of a base, is another classical method.

Future mechanistic studies could employ:

Kinetic Analysis: Monitoring the reaction progress under various conditions (temperature, concentration, catalyst loading) can provide insights into the reaction order and rate-determining steps.

Spectroscopic Monitoring: In situ monitoring of the reaction using techniques like NMR or IR spectroscopy can help to identify reaction intermediates and byproducts.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the reaction pathway, calculate activation energies, and visualize transition state structures. researchgate.net Studies on related amide formation reactions have successfully used DFT to elucidate reaction mechanisms. researchgate.net

By elucidating the reaction mechanism, it becomes possible to rationally design more efficient and environmentally friendly synthetic processes for this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.